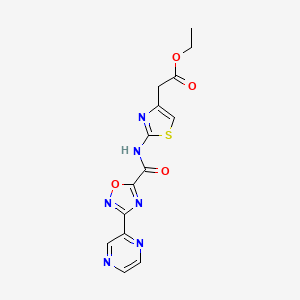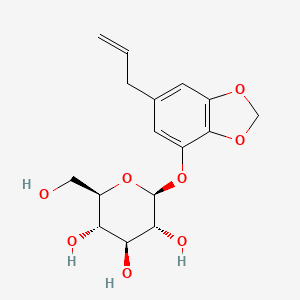![molecular formula C12H22N4O3 B2494931 6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 791600-62-9](/img/structure/B2494931.png)
6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the tetrahydropyrimidine-2,4-dione family, a class of chemicals known for their diverse chemical and physical properties. Due to the complexity and specificity of this molecule, direct studies specifically on "6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" are scarce. However, insights can be drawn from research on related tetrahydropyrimidine derivatives, which exhibit varied biological activities and chemical behaviors.
Synthesis Analysis
Synthesis approaches for tetrahydropyrimidine-2,4-diones often involve cyclization reactions of beta-ketoesters with ureas or guanidines. A specific procedure might include reacting a suitable beta-ketoester with an amine under conditions conducive to cyclization and subsequent refinement to yield the tetrahydropyrimidine dione structure. For instance, the synthesis of 3-ethoxypyrrolidine-2,5-diones from β-cyanocarboxylic acids provides a methodology that might be adaptable to synthesize the compound by choosing appropriate starting materials and conditions (Zanatta et al., 2012).
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Studies on compounds with tetrahydropyrimidine-2,4-dione structures have focused on their chemical properties, including crystal structure analysis and hydrogen bonding patterns. For instance, El‐Brollosy et al. (2012) analyzed the crystal structure of a related tetrahydropyrimidine-2,4-dione compound, highlighting the planarity of the pyrimidine rings and the formation of hydrogen bonds between amino groups and adjacent molecules, which could influence solubility and stability (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Synthetic Applications
The synthesis of complex heterocyclic structures from similar pyrimidine diones has been explored, demonstrating the utility of these compounds as intermediates in organic synthesis. For example, Goudarziafshar et al. (2021) discussed a one-pot three-component synthesis involving a pyrimidine dione, showcasing its role in creating novel compounds with potential applications in medicinal chemistry (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Potential Biological Activities
Research into related tetrahydropyrimidine diones has also investigated their potential biological activities. Abu‐Hashem et al. (2020) synthesized novel derivatives with anti-inflammatory and analgesic properties, suggesting that modifications of the pyrimidine dione structure can lead to significant pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Optical and Nonlinear Optical Properties
Furthermore, compounds derived from pyrimidine diones have been evaluated for their optical properties, indicating potential applications in materials science. Mohan et al. (2020) conducted experimental and computational studies on bis-uracil derivatives of pyrimidine for their optical and nonlinear optical properties, highlighting their suitability for optical device fabrication (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Eigenschaften
IUPAC Name |
6-amino-5-(3-methoxypropylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3/c1-8(2)7-16-10(13)9(11(17)15-12(16)18)14-5-4-6-19-3/h8,14H,4-7,13H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAZQBCVZWKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)
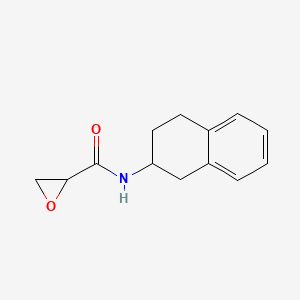
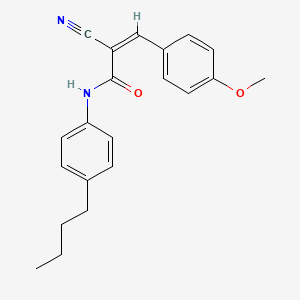
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)

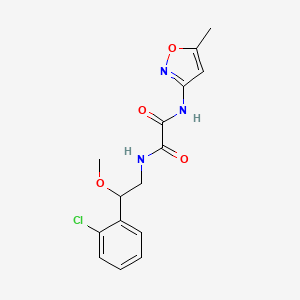


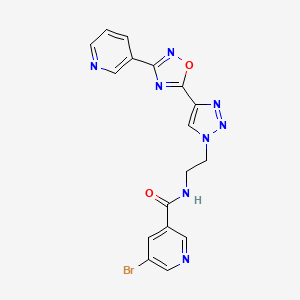

![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
